n-(4-Methoxy-3-methylbenzyl)tetrahydro-2h-pyran-4-amine
Description
n-(4-Methoxy-3-methylbenzyl)tetrahydro-2H-pyran-4-amine is a secondary amine featuring a tetrahydro-2H-pyran-4-amine core substituted with a 4-methoxy-3-methylbenzyl group.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]oxan-4-amine |
InChI |
InChI=1S/C14H21NO2/c1-11-9-12(3-4-14(11)16-2)10-15-13-5-7-17-8-6-13/h3-4,9,13,15H,5-8,10H2,1-2H3 |
InChI Key |
NDFLWBXAZGYDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CCOCC2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Methoxy-3-methylbenzyl)tetrahydro-2h-pyran-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-3-methylbenzyl chloride and tetrahydro-2h-pyran-4-amine.
Reaction Conditions: The benzyl chloride derivative is reacted with tetrahydro-2h-pyran-4-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of an appropriate electrophile.
Major Products:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, making it useful in pharmacological studies.
Medicine:
Drug Development: Potential use in the development of new therapeutic agents due to its unique structure.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of n-(4-Methoxy-3-methylbenzyl)tetrahydro-2h-pyran-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy and methyl groups on the benzyl ring may enhance its binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The tetrahydropyran ring provides structural stability and may facilitate its interaction with hydrophobic regions of proteins or membranes.
Comparison with Similar Compounds
Structural Variations
The tetrahydro-2H-pyran-4-amine scaffold is highly modular, allowing for diverse substitutions. Key structural differences among analogs include:
Key Observations :
- The target compound adopts a simpler benzyl substitution compared to piperazine-linked analogs in , which exhibit higher molecular weights due to extended aromatic and cyclopentyl groups.
- Halogenated analogs (e.g., 3-chlorophenyl or 3-chlorobenzyl) prioritize electronic effects for binding interactions, while methoxy-methyl substitutions (as in the target) may enhance solubility or metabolic stability .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are unavailable, inferences can be drawn from related structures:
- Piperazine-Linked Compounds : Exhibit high affinity for androgen receptors (AR) and kinase targets due to the trifluoromethylphenyl group’s hydrophobic interactions and the piperazine-carboxyl linker’s conformational flexibility .
- Alkyl-Substituted Analogs (e.g., 4k) : Demonstrated moderate assay yields (75–95%) and favorable lipophilicity for blood-brain barrier penetration .
- Halogenated Derivatives : Often used in positron emission tomography (PET) tracers or as intermediates for anticancer agents, leveraging halogen atoms for radio-labeling or hydrogen-bonding interactions .
Biological Activity
N-(4-Methoxy-3-methylbenzyl)tetrahydro-2H-pyran-4-amine is a heterocyclic amine derivative characterized by a methoxy-substituted methylbenzyl group attached to the nitrogen atom of a tetrahydro-2H-pyran ring. This structural configuration is significant in the context of its potential biological activities, which are often linked to both the aromatic and cyclic components present in its molecular structure.
- Molecular Formula : C14H21NO2
- Molecular Weight : 235.32 g/mol
The compound's unique structure suggests a range of pharmacological activities, which may include neuroactive properties, given the presence of the tetrahydropyran moiety, commonly associated with various biological effects.
The biological activity of this compound can be inferred from its structural similarities to other compounds in its class. Compounds containing tetrahydropyran rings have been observed to interact with various neurotransmitter systems, particularly in the central nervous system (CNS). For instance, they may act as positive allosteric modulators on NMDA receptors, which are crucial for synaptic plasticity and memory function .
Pharmacological Profiles
The pharmacological profiles of similar compounds suggest that this compound could exhibit:
- Neuroprotective Effects : Potentially reducing neuronal damage in conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Cognitive Enhancements : Improving learning and memory through modulation of glutamatergic transmission.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential neuroactive properties |
| R-(+)-EU-1180–453 | Structure | GluN2C/D-selective NMDAR PAM |
| 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide | Structure | Antitumor activity |
Study on Neuroactive Properties
A study investigating the neuroactive properties of tetrahydropyran derivatives found that modifications at the nitrogen atom significantly influenced their interaction with NMDA receptors. The results indicated that certain derivatives enhanced receptor response and exhibited improved lipophilic efficiency, suggesting potential therapeutic applications in treating CNS disorders .
Synthesis and Biological Evaluation
Research on the synthesis routes for compounds like N-(4-Methoxy-3-methylbenzyl)tetrahydro-2H-pyran-4-amines has revealed multiple effective methodologies, including:
- Condensation Reactions : Utilizing various amines and carbonyl compounds under controlled conditions.
- Reduction Techniques : Employing catalytic hydrogenation to achieve desired amine functionalities.
These synthetic approaches not only facilitate the production of the compound but also allow for the exploration of structure–activity relationships (SAR), which are critical for understanding their biological impacts.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing N-(4-Methoxy-3-methylbenzyl)tetrahydro-2H-pyran-4-amine?
- Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example:
- Route 1 : Reacting a tetrahydro-2H-pyran-4-amine derivative (e.g., 4-aminotetrahydro-2H-pyran-4-carbonitrile) with LiAlH₄ in methyl tert-butyl ether (MTBE) yields intermediates like 4-(aminomethyl)tetrahydro-2H-pyran-4-amine .
- Route 2 : Condensation of substituted benzyl aldehydes (e.g., 4-methoxy-3-methylbenzaldehyde) with tetrahydro-2H-pyran-4-amine derivatives under acidic or catalytic conditions, followed by purification via crystallization (e.g., HCl salt formation, 68% yield) .
- Key Considerations : Optimize reaction time (2–24 hours), solvent polarity, and stoichiometry to avoid side products like over-alkylation.
Q. How can NMR and HRMS data validate the structural integrity of this compound?
- Answer :
- 13C NMR : Peaks for aromatic carbons (δ 120–160 ppm), methoxy groups (δ ~56 ppm), and tetrahydro-2H-pyran carbons (δ 25–70 ppm) confirm substitution patterns . For example, δ 151.8 (quinoline C), δ 56.8 (methoxy C) .
- HRMS : Match experimental [M+H]+ values with theoretical calculations (e.g., C20H28N3O: found 326.2220 vs. calcd 326.2232) .
- Table : Representative NMR Data from Analogous Compounds
| Position | δ (ppm) | Assignment |
|---|---|---|
| Aromatic C | 127.0–136.5 | Substituted benzyl ring |
| OCH₃ | 56.8 | Methoxy group |
| THP C-O | 67.0 | Pyran oxygen |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Answer :
- Reduction Steps : Use LiAlH₄ in anhydrous MTBE for selective reduction of nitriles to amines (46.1 mmol yield) . Avoid aqueous workup to prevent hydrolysis.
- Purification : Crystallize intermediates as HCl salts (e.g., 1M HCl in Et₂O) to enhance purity (68% yield) .
- Catalysis : Explore Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
Q. What strategies resolve discrepancies in biological activity data for structurally related compounds?
- Answer :
- Structure-Activity Relationship (SAR) : Modify the benzyl (e.g., 4-methoxy vs. 3-methyl) or pyran (e.g., dimethyl vs. isopropyl) groups to assess activity shifts. For example, 2-isopropyl derivatives (C23H34N3O) show enhanced receptor binding vs. unsubstituted analogs .
- Computational Modeling : Use molecular docking to predict interactions with targets (e.g., CB2 receptors) and validate with in vitro assays .
- Case Study : Derivatives with bulkier substituents (e.g., 2,6-dimethyltetrahydro-2H-pyran) exhibit reduced solubility but higher metabolic stability .
Q. How do purification methods impact the reproducibility of pharmacological studies?
- Answer :
- Chromatography : Use flash column chromatography with gradients (e.g., 5–20% MeOH in DCM) to separate isomers.
- Salt Formation : Crystallize as HCl or trifluoroacetate salts to standardize purity (>95%) for dose-response studies .
- Analytical Validation : Cross-check purity via HPLC (e.g., C18 column, 254 nm) and elemental analysis .
Methodological Notes
- Contradictions in Evidence : Patent EP 3 294 732 reports FeCl₃−SiO₂ for cyclization , while other methods use DDQ oxidation . Confirm compatibility with sensitive functional groups (e.g., methoxy).
- Safety : Handle intermediates like LiAlH₄ under inert conditions; quench with NaOH/water to prevent exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
